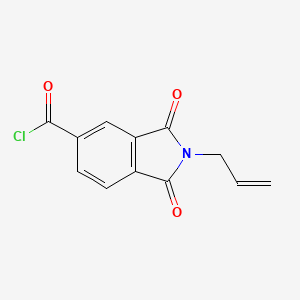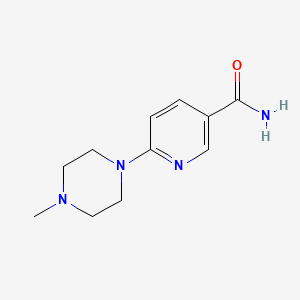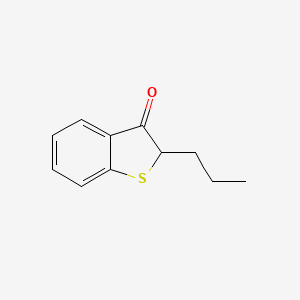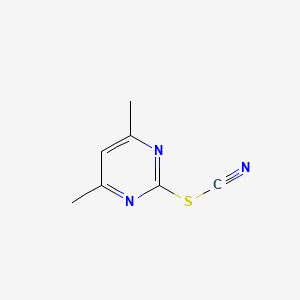
1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride is a complex organic compound with a unique structure that includes a dioxoisoindole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride typically involves multiple steps. One common method includes the reaction of phthalic anhydride with allylamine to form the intermediate 2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione. This intermediate is then reacted with thionyl chloride to introduce the carbonyl chloride group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps to the laboratory methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the dioxoisoindole core.
Substitution: The carbonyl chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbonyl chloride group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution with an amine could produce an amide derivative.
Applications De Recherche Scientifique
1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action for 1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride involves its interaction with molecular targets such as enzymes and proteins. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalic Anhydride: A precursor in the synthesis of the compound.
N-Substituted Isoindoles: Compounds with similar core structures but different substituents.
Dioxoisoindole Derivatives: Various derivatives with modifications to the dioxoisoindole core.
Uniqueness
1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
53616-71-0 |
|---|---|
Formule moléculaire |
C12H8ClNO3 |
Poids moléculaire |
249.65 g/mol |
Nom IUPAC |
1,3-dioxo-2-prop-2-enylisoindole-5-carbonyl chloride |
InChI |
InChI=1S/C12H8ClNO3/c1-2-5-14-11(16)8-4-3-7(10(13)15)6-9(8)12(14)17/h2-4,6H,1,5H2 |
Clé InChI |
YISMMDWVECVVJD-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[[2-[(2,6-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14639410.png)


![5-Nitro-2-{(E)-[4-(pyrrolidin-1-yl)phenyl]diazenyl}-1,3-thiazole](/img/structure/B14639429.png)
![3-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]dihydrofuran-2,5-dione](/img/structure/B14639444.png)

![(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene](/img/structure/B14639457.png)



![N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14639476.png)

![1-cyano-3-[4-(1H-imidazol-5-yl)butyl]-2-methylguanidine](/img/structure/B14639491.png)

